A-412997

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de A412997 implica la reacción de 3-metilfenilamina con 2-piridinocarboxaldehído para formar una base de Schiff intermedia. Este intermedio se reduce luego utilizando borohidruro de sodio para producir la amina correspondiente. El paso final implica la acilación de la amina con cloruro de 1-piperidineacetilo para producir A412997 .

Métodos de Producción Industrial: Los métodos de producción industrial para A412997 no están ampliamente documentados. la síntesis típicamente involucra técnicas estándar de síntesis orgánica como condensación, reducción y reacciones de acilación bajo condiciones controladas .

Tipos de Reacciones:

Oxidación: A412997 puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina, lo que lleva a la formación de derivados de N-óxido.

Reducción: El compuesto puede reducirse en el anillo de piridina para formar derivados de dihidropiridina.

Sustitución: A412997 puede sufrir reacciones de sustitución en el anillo aromático, lo que lleva a varios derivados sustituidos.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico en un disolvente orgánico.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en condiciones anhidras.

Sustitución: Agentes halogenantes como bromo o cloro en presencia de un catalizador.

Productos Principales:

Oxidación: Derivados de N-óxido.

Reducción: Derivados de dihidropiridina.

Sustitución: Derivados halogenados.

Aplicaciones Científicas De Investigación

Pharmacological Profile

A-412997 (chemical formula: C19H23N3O) exhibits a high affinity for dopamine D4 receptors, with Ki values of 12.1 nM for rat and 7.9 nM for human D4.4 receptors. Unlike other dopamine agonists, it shows no significant affinity for other dopamine receptors or a broad panel of proteins, making it a valuable tool for studying the specific roles of D4 receptors in various physiological processes .

Cognitive Enhancement

2.1 ADHD Models

Research has demonstrated that this compound can improve cognitive performance in rat models of Attention Deficit Hyperactivity Disorder (ADHD). In studies comparing its effects to less selective D4 agonists like PD168077 and CP226269, this compound exhibited significant dose-dependent improvements in tasks assessing memory and learning, such as the 5-trial repeated acquisition and social recognition tests . These findings suggest that this compound may enhance cognitive functions without the abuse potential associated with traditional stimulants like methylphenidate.

2.2 Mechanism of Action

The cognitive-enhancing effects of this compound are believed to be mediated through its action on dopamine D4 receptors, which play a crucial role in modulating neuronal activity related to attention and memory. Activation of these receptors has been linked to increased network oscillations in the prefrontal cortex and hippocampus, essential areas for cognitive processing .

Neurodegenerative Disease Research

This compound is being investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease. Preclinical studies indicate that activation of D4 receptors can lead to improvements in cognitive function and may help mitigate some symptoms associated with neurodegeneration . The drug's ability to cross the blood-brain barrier effectively enhances its suitability for central nervous system applications.

Behavioral Studies

4.1 Anxiety and Motor Activity

In addition to its cognitive effects, this compound has been shown to influence motor activity and anxiety-like behaviors in animal models. It stimulates motor activity without inducing reward-related behaviors typically associated with other dopamine agonists, suggesting a unique profile that could be advantageous for therapeutic use .

4.2 Effects on Network Oscillations

Recent studies have indicated that this compound significantly enhances delta oscillations within brain networks during wakefulness, which may correlate with improved cognitive functions and attentional processes . This modulation of neural oscillations highlights the compound's potential as a research tool for understanding the underlying mechanisms of cognition.

Summary of Research Findings

Mecanismo De Acción

A412997 ejerce sus efectos al unirse selectivamente y activar los receptores de dopamina D4. Esta activación conduce a la modulación de la liberación de neurotransmisores y las vías de señalización neuronal, mejorando en última instancia el rendimiento cognitivo y la memoria. El compuesto no interactúa significativamente con otros subtipos de receptores de dopamina, lo que lo hace altamente selectivo .

Compuestos Similares:

PD-168,077: Otro agonista selectivo del receptor de dopamina D4, pero con menor selectividad en comparación con A412997.

Singularidad de A412997: A412997 es único debido a su alta selectividad para los receptores de dopamina D4 y su capacidad para mejorar el rendimiento cognitivo sin causar efectos secundarios significativos como sedación o náuseas. Esto lo convierte en un candidato prometedor para futuras investigaciones y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

PD-168,077: Another selective dopamine D4 receptor agonist but with lower selectivity compared to A412997.

CP-226,269: A dopamine D4 receptor agonist with similar cognitive-enhancing properties but different pharmacokinetic profiles.

Uniqueness of A412997: A412997 is unique due to its high selectivity for dopamine D4 receptors and its ability to improve cognitive performance without causing significant side effects such as sedation or nausea. This makes it a promising candidate for further research and potential therapeutic applications .

Actividad Biológica

A-412997, chemically known as 2-(3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-yl)-N-m-tolyl-acetamide, is a selective dopamine D4 receptor agonist that has garnered attention for its potential therapeutic applications, particularly in cognitive enhancement and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound exhibits high affinity for dopamine D4 receptors, with Ki values of 7.9 nM for human receptors and 12.1 nM for rat receptors, indicating its selectivity over other dopamine receptor subtypes . Unlike other D4 agonists such as PD168077 and CP226269, this compound shows no significant affinity (<1000 nM) for a broad panel of other receptors and channels, making it a potent tool for studying the role of D4 receptors in the central nervous system (CNS) .

Table 1: Affinity of this compound for Dopamine Receptors

| Receptor Type | Ki Value (nM) |

|---|---|

| Human D4 | 7.9 |

| Rat D4 | 12.1 |

| Other Dopamine Receptors | >1000 |

Cognitive Enhancing Properties

Research has demonstrated that this compound can improve cognitive performance in various rodent models. In studies involving rats with attention deficit hyperactivity disorder (ADHD), this compound significantly enhanced cognitive functions such as short-term memory and learning acquisition compared to less selective agonists .

In a novel object recognition task, this compound improved performance at doses significantly lower than those required for stimulant effects, suggesting its potential as a non-abuse liability treatment option for ADHD .

Effects on Neurophysiological Activity

This compound has been shown to influence neurophysiological parameters in animal studies. For instance, systemic administration resulted in increased delta and theta brain wave activities in specific brain regions, indicating its role in modulating sleep and cognitive states .

Table 2: Effects of this compound on Brain Wave Activity

| Dose (mg/kg) | Delta Activity Change | Theta Activity Change |

|---|---|---|

| 3 | Significant Increase | Significant Increase |

| 5 | Significant Increase | Significant Increase |

Case Studies and Experimental Findings

- Cognitive Enhancement : In a study comparing this compound with traditional stimulants like methylphenidate, it was found that this compound improved cognitive performance without inducing the reward-related behaviors typically associated with stimulant abuse .

- Physiological Responses : A study indicated that this compound induced penile erection in rats through central mechanisms, demonstrating its functional activity as a D4 receptor agonist .

- Neurochemical Effects : The administration of this compound led to elevated levels of extracellular dopamine and acetylcholine in the medial prefrontal cortex, further supporting its role in enhancing cognitive functions through dopaminergic pathways .

Propiedades

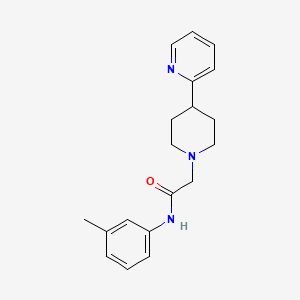

IUPAC Name |

N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-15-5-4-6-17(13-15)21-19(23)14-22-11-8-16(9-12-22)18-7-2-3-10-20-18/h2-7,10,13,16H,8-9,11-12,14H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCDMGGMCUKHST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212234 | |

| Record name | A-412997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630116-49-3 | |

| Record name | N-(3-Methylphenyl)-4-(2-pyridinyl)-1-piperidineacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630116-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-412997 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630116493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-412997 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-412997 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RWL9H93ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.